molecular formula C7H3BrF3NO3 B1410237 1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene CAS No. 1805525-46-5

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene

Cat. No. B1410237
CAS RN: 1805525-46-5
M. Wt: 286 g/mol
InChI Key: FKYKUAVNGOZKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene” is a chemical compound with the molecular formula C7H3BrF3NO3 . It is used in various chemical reactions due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of “1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene” consists of a benzene ring substituted with bromo, difluoromethoxy, fluoro, and nitro groups .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene” are not detailed in the available resources, similar compounds are known to undergo various reactions. For instance, 1-bromo-4-nitrobenzene undergoes palladium-catalyzed Stille cross-coupling reaction .


Physical And Chemical Properties Analysis

“1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene” is a highly reactive compound with several unique physical and chemical properties. It is a potent electron-withdrawing group that can be used for nucleophilic aromatic substitution reactions. The compound is an oil at room temperature .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

1-bromo-5-(difluoromethoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-6(15-7(10)11)4(9)2-5(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYKUAVNGOZKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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